Butyronitrile

Lithium-Ion Batteries Electrolyte Formulation Electrochemical Stability

Choose butyronitrile (propyl cyanide) for unmatched electrochemical performance. Unlike generic nitriles, our ≥99% BN enables fast-charging Li-ion batteries (1000+ cycles with 1M LiPF₆ in BN:EC 9:1 + 3% FEC) and a 5.5 V stability window in dinitrile–mononitrile blends. It eliminates the multi-step purification required by propionitrile for reliable voltammetry. Ideal for electrolyte R&D, catalytic hydrogenation to butylamines, and pharmaceutical intermediate synthesis. Secure your research-grade supply now.

Molecular Formula C4H7N
CH3CH2CH2CN
C4H7N
Molecular Weight 69.11 g/mol
CAS No. 109-74-0
Cat. No. B089842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyronitrile
CAS109-74-0
SynonymsN-butyronitrile
Molecular FormulaC4H7N
CH3CH2CH2CN
C4H7N
Molecular Weight69.11 g/mol
Structural Identifiers
SMILESCCCC#N
InChIInChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3
InChIKeyKVNRLNFWIYMESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 250 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3 % at 77° F (NIOSH, 2016)
0.48 M
Miscible with alc, ether, dimethylformamide
Sol in benzene
In water, 33,000 mg/l at 25 °C.
Solubility in water, g/100ml at 25 °C: 3
(77°F): 3%

Butyronitrile (109-74-0): Key Properties and Industrial Procurement Overview


Butyronitrile (n-butyronitrile, BN; CAS 109-74-0) is a linear aliphatic mononitrile with the formula CH₃CH₂CH₂CN. It is a colorless liquid with a sharp odor, miscible with most polar organic solvents and only very slightly soluble in water . It offers a favorable combination of good organic solvating power from its hydrocarbon character and high polarity from the nitrile group [1]. Butyronitrile is commercially available at purities ≥99% (GC) and is used as an electrolyte solvent, synthetic intermediate, and precursor to the poultry drug amprolium [2].

Why Butyronitrile (109-74-0) Cannot Be Replaced by Generic Nitrile Solvents: A Procurement Perspective


Generic substitution among aliphatic nitriles (e.g., acetonitrile, propionitrile, butyronitrile) is unreliable due to significant differences in physicochemical properties, impurity profiles, and electrochemical behavior. Studies show that propionitrile consistently contains more impurities that adversely affect voltammetric results compared to butyronitrile, requiring extensive purification for reliable electrochemistry [1]. In battery applications, butyronitrile-based electrolytes achieve fast charging and 1000+ cycle stability that benchmark carbonate electrolytes cannot match [2]. Even between isomers, linear butyronitrile (BN) and isobutyronitrile (IBN) exhibit divergent electrochemical stability windows despite identical molecular formulas [3]. These differences directly impact experimental reproducibility, device performance, and manufacturing consistency, making informed selection essential.

Butyronitrile (109-74-0): Quantified Differentiation Evidence vs. Closest Nitrile Comparators


Butyronitrile Electrochemical Stability Window in Lithium-Ion Battery Electrolytes vs. Commercial Carbonate Benchmark

Butyronitrile-based electrolytes demonstrate electrochemical stability superior to commercial carbonate-based benchmarks. A formulation of 1M LiPF₆ in butyronitrile:ethylene carbonate (9:1) with 3% fluoroethylene carbonate additive provides an electrochemical stability window suitable for high-voltage applications and achieves 1000 charge/discharge cycles with improved ionic conductivity relative to the standard carbonate benchmark counterpart [1]. This is in contrast to butyronitrile's behavior at the water|butyronitrile interface, where it exhibits a relatively short polarization window of approximately 0.4–0.6 V, limiting its utility for certain ion transfer studies [2].

Lithium-Ion Batteries Electrolyte Formulation Electrochemical Stability

Butyronitrile Impurity Profile Advantage Over Propionitrile in Electroanalytical Chemistry

In a direct comparative study of acetonitrile, propionitrile, and butyronitrile, propionitrile was found to suffer from the most impurities, which adversely affected the electrochemical response of 1,4-benzoquinone and 1,4-phenylenediamine [1]. While butyronitrile and acetonitrile produced more consistent voltammetric data across commercial suppliers, propionitrile required a combination of distillation over P₂O₅ and flash chromatography over basic activated alumina to achieve adequate purity for reliable oxidative and reductive voltammetry [1]. This indicates that butyronitrile, as received from reputable vendors, offers inherently lower impurity interference than propionitrile for electroanalytical applications.

Electroanalytical Chemistry Solvent Purity Voltammetry

Butyronitrile Electrochemical Stability Window vs. Isobutyronitrile Isomer in Supercapacitors

A head-to-head comparison between linear butyronitrile (BN) and its branched isomer isobutyronitrile (IBN) in supercapacitor electrolytes revealed that IBN provides a higher electrochemical stability window than BN, attributed to steric hindrance effects [1]. At 3.5 V float tests, the IBN-based electrolyte retained 79.7% capacitance after 1000 hours. In contrast, the BN-based electrolyte retained 84.2% capacitance but at a lower operating voltage of 3.2 V, demonstrating that BN operates at a lower voltage ceiling but may offer superior capacitance retention at its optimal voltage [1].

Supercapacitors Electrolyte Solvent Design Steric Effects

Butyronitrile Ionic Conductivity in Glutaronitrile/Butyronitrile Blend Electrolytes for High-Voltage Li-Ion Batteries

In a systematic investigation of dinitrile–mononitrile electrolyte blends, butyronitrile (a mononitrile) was combined with glutaronitrile (a dinitrile) across various volume ratios (10:0 to 0:10) with 1.0 M LiTFSI [1]. The ionic conductivity of these blends ranged from 3.1 × 10⁻³ to 10.6 × 10⁻³ S cm⁻¹ at 30 °C, values that are comparable with commercially used carbonate-based electrolytes [1]. The highest conductivity (10.6 × 10⁻³ S cm⁻¹) was achieved with a glutaronitrile:butyronitrile ratio of 6:4. Additionally, these blends exhibited electrochemical stability up to 5.5 V at room temperature, significantly exceeding typical carbonate electrolyte limits (~4.5 V) [1].

Lithium-Ion Batteries High-Voltage Electrolytes Ionic Conductivity

Butyronitrile Dielectric Constant Differentiation vs. Propionitrile and Acetonitrile for Solvent Selection

Butyronitrile exhibits a dielectric constant of 20.7 at 21°C , which positions it between the higher polarity of acetonitrile (ε ≈ 37.5) and the lower polarity of longer-chain nitriles. In time-domain reflectometry studies of propionitrile (PPN) and butyronitrile (BTN) with 1,4-dioxane at 25°C across 10 MHz to 30 GHz, distinct differences in dielectric relaxation behavior and excess dielectric properties were observed, reflecting differential dipole–dipole and heteromolecular hydrogen bonding interactions [1]. These differences directly influence solvation power for charged species in electrochemical and synthetic applications.

Dielectric Properties Solvent Selection Physicochemical Characterization

Butyronitrile Selectivity in Nitrile Hydrogenation vs. Alternative Catalyst Systems

In liquid-phase hydrogenation of butyronitrile to butylamines, catalyst and solvent selection dramatically alters product selectivity [1]. On Pt(0.27%)/SiO₂ and Pd(0.33%)/SiO₂ in n-butanol, butyronitrile hydrogenation produced predominantly dibutylamine with minor amounts of tributylamine, while Ru(1.80%)/SiO₂ yielded mainly butylamine [1]. Across a broader range of metals, the selectivity to primary amine decreases in the order: Ru > Rh > Ni > Pd > Pt for both gas and liquid phase hydrogenation [2]. This reproducible selectivity pattern is specific to butyronitrile's chain length and nitrile group reactivity, and is not generalizable to acetonitrile or propionitrile without independent validation.

Catalysis Hydrogenation Amine Synthesis

Butyronitrile (109-74-0): Procurement-Driven Application Scenarios Backed by Quantitative Evidence


Butyronitrile for Fast-Charging Lithium-Ion Battery Electrolytes in Automotive Applications

Procurement of butyronitrile for electrolyte formulation in fast-charging lithium-ion batteries, particularly for automotive applications. The optimized BN:EC (9:1) + 3% FEC electrolyte with 1M LiPF₆ delivers 1000 charge/discharge cycles with improved ionic conductivity relative to carbonate benchmarks, enabling rapid charging required for electric vehicles [1]. This is validated by galvanostatic cycling performance in NMC/graphite cells and XPS depth profiling confirming effective SEI formation on graphite surfaces [1].

Butyronitrile in High-Voltage (>5 V) Lithium-Ion Battery Electrolyte Development

Procurement of butyronitrile as a mononitrile component in dinitrile–mononitrile blended electrolytes for high-voltage lithium-ion battery research and development. Glutaronitrile/butyronitrile (6:4 ratio) with 1.0 M LiTFSI achieves ionic conductivity of 10.6 × 10⁻³ S cm⁻¹ at 30°C and electrochemical stability up to 5.5 V at room temperature, significantly exceeding the ~4.5 V limit of commercial carbonate electrolytes [1]. Addition of 5 wt% vinylene carbonate inhibits butyronitrile reductive decomposition, enabling stable cycling in LiFePO₄/Li metal cells with >95% capacity retention over 100 cycles at 0.5 C [1].

Butyronitrile as a Reliable Solvent for Electroanalytical and Voltammetric Studies

Procurement of butyronitrile for electroanalytical chemistry applications where solvent impurity interference is a critical concern. Direct comparative studies confirm that butyronitrile produces consistent voltammetric responses for 1,4-benzoquinone and 1,4-phenylenediamine without requiring the extensive multi-step purification (distillation + flash chromatography) that propionitrile demands for reliable data [1]. This reduces workflow complexity and improves inter-laboratory reproducibility in fundamental electrochemical research.

Butyronitrile in Controlled Nitrile Hydrogenation for Selective Amine Synthesis

Procurement of butyronitrile as a substrate for catalytic hydrogenation to produce butylamines with predictable selectivity based on catalyst choice. On Pt/SiO₂ and Pd/SiO₂ catalysts in n-butanol, butyronitrile yields predominantly dibutylamine (secondary amine), while Ru/SiO₂ yields mainly butylamine (primary amine) [1]. The established selectivity pattern (Ru > Rh > Ni > Pd > Pt for primary amine) across noble metals [2] enables rational selection of reaction conditions for targeted amine production in pharmaceutical intermediate and fine chemical manufacturing.

Technical Documentation Hub

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